molecular formula C12H11ClO3S B13303362 (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride

Cat. No.: B13303362
M. Wt: 270.73 g/mol
InChI Key: CHXAGNCYPXARDG-UHFFFAOYSA-N
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Description

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride is an organic compound with the molecular formula C₁₂H₁₁ClO₃S. It is a derivative of naphthalene, characterized by the presence of a methanesulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride typically involves the reaction of 4-methoxynaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain the reactivity of the sulfonyl chloride group.

    Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid generated during the reaction.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.

Scientific Research Applications

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-1-yl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxynaphthalen-1-yl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced by a sulfonamide group.

    (4-Methoxynaphthalen-1-yl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced by a sulfonate ester group.

Uniqueness

(4-Methoxynaphthalen-1-yl)methanesulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and scientific research.

Properties

Molecular Formula

C12H11ClO3S

Molecular Weight

270.73 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H11ClO3S/c1-16-12-7-6-9(8-17(13,14)15)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3

InChI Key

CHXAGNCYPXARDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CS(=O)(=O)Cl

Origin of Product

United States

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